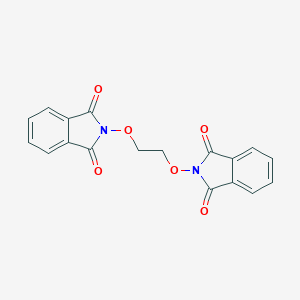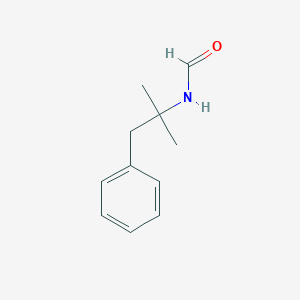
N-(alpha,alpha-Dimethylphenethyl)formamide
Overview
Description
N-(alpha,alpha-Dimethylphenethyl)formamide, also known as N,N-Dimethyl-2-phenethylformamide, is a chemical compound that has been widely studied for its potential medical applications. This compound is a formamide derivative that is structurally similar to amphetamines and has been found to have stimulant properties. The synthesis method of this compound, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.
Scientific Research Applications
Biological and Environmental Effects of Related Compounds
Biological Effects of Acetamide and Formamide Derivatives : A comprehensive review on the toxicology and biological effects of acetamide, formamide, and their derivatives, including dimethyl derivatives, was conducted. These chemicals have significant commercial importance, and new data has considerably enhanced our understanding of their biological implications. The review also includes discussions on environmental toxicology, reflecting the broad interest in these materials' biological and environmental impacts (Kennedy, 2001).
Chemistry and Biochemistry
Chemistry and Safety of Acrylamide : An integrated review on acrylamide, a reactive molecule used worldwide, highlights its applications, chemistry, metabolism, and toxicology. Despite its industrial utility, acrylamide's presence in foods and its potential health effects have prompted extensive research into its biochemistry and safety, contributing to a deeper understanding of its role and impact (Friedman, 2003).
Neurological Applications
Safinamide in Neurological Disorders : The development and application of safinamide, an alpha-aminoamide, illustrate its utility in managing Parkinson's disease and its potential in other neurological and muscular diseases. This review covers the evolution of safinamide from a weak anticonvulsant to a robust therapeutic option, emphasizing the importance of understanding specific chemical functionalities and their biological effects (Wasan et al., 2020).
Environmental Applications
Nanofiltration Membranes with Crumpled Polyamide Films : Recent advances in nanofiltration membrane technology demonstrate the application of crumpled polyamide films, highlighting their enhanced separation performance in water treatment. This critical review covers the mechanisms, performances, and environmental applications of these membranes, showcasing the intersection of materials science and environmental engineering (Shao et al., 2022).
Safety and Hazards
While specific safety and hazard information for NDMF is not available in the search results, it’s important to note that DMF, a related compound, has been associated with several safety hazards. DMF is known to be incompatible with a wide variety of substances and has resulted in many incidents over the years .
Mechanism of Action
Target of Action
N-(alpha,alpha-Dimethylphenethyl)formamide, also known as n-(2-methyl-1-phenylpropan-2-yl)formamide, is a α,α-dimethylated N-formyl phenthylamine derivative
Mode of Action
It is used in the preparation of its n-methyl analogue, which is a known sympathomimetic . Sympathomimetic drugs mimic the effects of neurotransmitters such as norepinephrine, epinephrine, and dopamine, stimulating the sympathetic nervous system.
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have good bioavailability.
properties
IUPAC Name |
N-(2-methyl-1-phenylpropan-2-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,12-9-13)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDURGCJDOKTFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279270 | |
| Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52117-13-2 | |
| Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52117-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(alpha,alpha-Dimethylphenethyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052117132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(α,α-dimethylphenethyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)
![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)
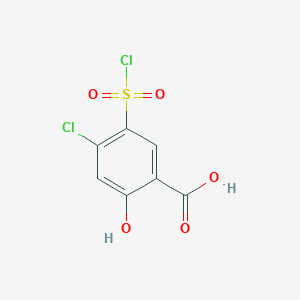

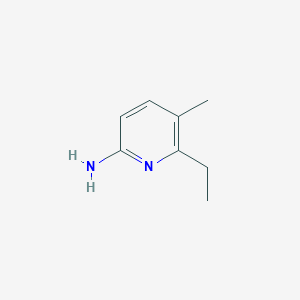
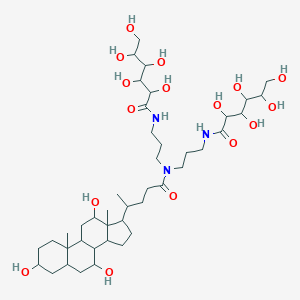
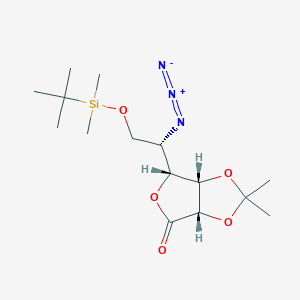
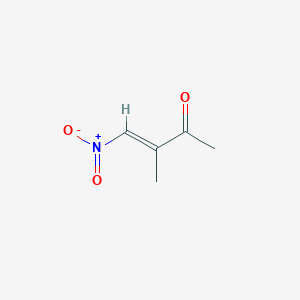
![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)


